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RNA 3 movement protein - 156289-30-4

RNA 3 movement protein

Catalog Number: EVT-1518457
CAS Number: 156289-30-4
Molecular Formula: C8H6N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RNA 3 movement protein is primarily derived from viruses belonging to the family Tobamoviridae and Potyviridae. These viruses are known for their ability to infect a wide range of plant species. The classification of RNA 3 movement proteins can vary based on their origin, structural characteristics, and functional roles within the viral life cycle.

Synthesis Analysis

Methods and Technical Details

The synthesis of RNA 3 movement protein occurs through the translation of viral messenger RNA in the host cell's ribosomes. Various methodologies have been developed to study this process, including:

  • Ribosome Profiling: This technique allows for the analysis of ribosome-associated mRNA, providing insights into translation efficiency and dynamics .
  • Mutagenesis Studies: By introducing specific mutations into viral RNA, researchers can assess the functional importance of different regions within the RNA that encode for the movement protein .

The technical details involve using high-throughput sequencing and biochemical assays to monitor translation rates and protein synthesis under varying conditions.

Molecular Structure Analysis

Structure and Data

The molecular structure of RNA 3 movement protein typically reveals a compact arrangement conducive to its function in viral transport. Structural studies often employ techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate the three-dimensional configuration of the protein. Key features include:

  • Domains: The protein may contain distinct functional domains that facilitate interaction with other viral components or host cellular machinery.
  • Conformational Changes: Research indicates that ribosome-induced conformational changes can affect the functionality of RNA elements associated with this protein .

Data regarding these structures can be found in databases such as the Protein Data Bank, which catalogues detailed structural information.

Chemical Reactions Analysis

Reactions and Technical Details

RNA 3 movement protein participates in several biochemical reactions critical for its function. These include:

  • Protein-Protein Interactions: The movement protein interacts with other viral proteins and host factors, which is essential for forming transport complexes that facilitate viral spread.
  • RNA Binding: The ability of the movement protein to bind to viral RNA is crucial; this interaction is often studied using electrophoretic mobility shift assays (EMSAs) to determine binding affinities .

Technical details often involve kinetic studies to measure reaction rates under various conditions.

Mechanism of Action

Process and Data

The mechanism by which RNA 3 movement protein operates involves several key steps:

  1. Binding to Viral RNA: The movement protein binds to the viral genomic RNA, forming a complex that can be transported through plasmodesmata (cellular channels connecting plant cells).
  2. Facilitating Cell-to-Cell Movement: The complex enables the viral RNA to move from infected cells into adjacent healthy cells, promoting systemic infection.
  3. Regulation by Host Factors: The efficiency of this process can be influenced by host cellular factors that either enhance or inhibit movement .

Data supporting these mechanisms often come from experimental studies involving virus-infected plants and molecular biology techniques.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of RNA 3 movement proteins include:

  • Molecular Weight: Typically ranges from 25 kDa to 50 kDa depending on the virus.
  • Solubility: These proteins are generally soluble in aqueous solutions, which is critical for their function within cellular environments.

Chemical properties involve their stability under various pH levels and temperatures, which can be assessed through differential scanning calorimetry or circular dichroism spectroscopy.

Applications

Scientific Uses

RNA 3 movement proteins are significant in various scientific contexts:

  • Viral Pathology Studies: Understanding these proteins aids in deciphering virus-host interactions and mechanisms of pathogenesis.
  • Biotechnology: Insights gained from studying RNA 3 movement proteins can inform genetic engineering approaches aimed at enhancing plant resistance against viral infections.
  • Phytopathology Research: These proteins serve as models for studying plant immune responses and developing novel antiviral strategies .
Molecular Characterization of RNA 3 Movement Proteins

Structural Diversity in Viral Movement Proteins (MPs)

Movement proteins (MPs) are essential non-structural viral factors enabling the intercellular spread of plant viruses by modifying plasmodesmata (PD), the cytoplasmic channels traversing plant cell walls. MPs encoded by RNA 3 exhibit remarkable structural diversity, reflecting adaptations to distinct host-pathogen interactions and movement strategies across major plant virus families.

Classification of MPs Across Plant Virus Families

  • Tobamoviruses (e.g., Tobacco Mosaic Virus - TMV): Utilize a single ~30-kDa MP (e.g., TMV P30). This MP lacks a defined tertiary structure in solution but possesses intrinsically disordered regions (IDRs) conferring conformational flexibility. It binds single-stranded RNA (ssRNA) non-specifically via α-helical domains rich in basic amino acids, forming viral ribonucleoprotein (vRNP) complexes. This MP localizes to PD via specific signals and increases PD permeability (SEL) without forming permanent structural alterations [6] [9]. It interacts with host factors like pectin methylesterase (PME), protein kinases (PAPK, CK2), microtubule-associated proteins (MPB2C, EB1a), actin, and synaptotagmin (SYTA) to facilitate vRNP transport to and through PD [6] [9].
  • Comoviruses (e.g., Cowpea Mosaic Virus - CPMV): Employ a tubule-guided movement mechanism requiring two MPs (termed Double Gene Block - DGB). CPMV encodes a 48-kDa MP (P48) and a 58-kDa MP (P58). P48 localizes to the plasma membrane and PD, where it induces the formation of ~50-nm diameter tubules penetrating the cell wall through modified PD. P58 may assist in tubule formation or stability. Virions are then transported through these tubules from cell to cell. The MPs interact with host factors like remorin within lipid rafts at PD [6] [9].
  • Alfamoviruses (e.g., Alfalfa Mosaic Virus - AMV): Belonging to the Bromoviridae family, AMV RNA 3 encodes a single ~32-kDa MP (P3). Similar to ilarviruses (like Tobacco streak virus), AMV P3 facilitates tubule formation through which virions, not naked vRNP, move intercellularly. Immunogold labeling and TEM studies show MP and virions within these tubules protruding from protoplasts. The MP interacts with the Coat Protein (CP) and host factors like actin and myosin motors for intracellular transport to PD sites [6] [26] [27].

Table 1: Classification and Key Properties of RNA 3 MPs Across Major Plant Virus Families

Virus FamilyRepresentative VirusMP(s)SizeMovement MechanismKey Structural/Functional FeaturesPrimary Host Interactions
TobamoviridaeTobacco mosaic virus (TMV)P30 (Single MP)~30 kDavRNP complex; Increases PD SELIntrinsically disordered; ssRNA binding (α-helical domains); PD localization signalPectin methylesterase (PME); Kinases (PAPK, CK2); Microtubules (MPB2C, EB1a); Actin; SYTA
ComoviridaeCowpea mosaic virus (CPMV)P48, P58 (DGB MPs)48 kDa, 58 kDaTubule-guided virion transportTubule-forming; Membrane association; PD targetingRemorin (lipid rafts); Host membrane components
Bromoviridae (Alfamovirus)Alfalfa mosaic virus (AMV)P3 (Single MP)~32 kDaTubule-guided virion transportTubule-forming; Virion binding; PD targetingCoat Protein (CP); Actin/Myosin motors; Host membrane components

Conserved Motifs and Functional Domains in RNA 3-Encoded MPs

Despite significant sequence divergence, RNA 3 MPs share critical functional domains essential for their role in viral spread:

  • Nucleic Acid Binding Domains: Found in vRNP-transporting MPs (e.g., Tobamoviruses). TMV P30 contains basic amino acid-rich regions forming α-helices that mediate non-sequence-specific ssRNA binding. MPs like those in Comoviruses or Alfamoviruses primarily interact with virions rather than naked RNA.
  • Plasmodesmata Localization/Targeting Signals (PLS/PTS): Essential for directing the MP or MP/vRNP complexes to PD. These signals are often short, conserved sequences or structural motifs within the MP (e.g., specific charged residues or hydrophobic patches). TMV P30 has a defined C-terminal PTS [9].
  • Membrane Association Domains: Crucial for MPs interacting with cellular membranes or forming tubules (e.g., Comovirus P48, Alfamovirus P3). These domains often involve hydrophobic sequences or post-translational modifications like myristoylation or palmitoylation. Remorin interaction sites in tubule-forming MPs often reside within membrane-associated domains [6] [24].
  • Tubule-Forming Domains: Characteristic of Comoviridae and some Bromoviridae (Alfamoviruses, Ilarviruses). These domains enable the MP to self-assemble into the helical structures forming the tubule wall. The structure resembles the viral capsid but is larger in diameter [6] [26] [27].
  • Host Protein Interaction Motifs: Sites facilitating interactions with host factors critical for intracellular transport (e.g., cytoskeleton motors like myosin VIII or XI, actin), PD modification (e.g., callose synthases/degrading enzymes, CalS; Calreticulin), and overcoming host defenses. TMV P30 interacts with SYTA via specific motifs [6] [9].
  • Nuclear Export/Import Signals (NES/NLS): Some MPs (e.g., certain Comovirus DGB proteins like TCV P8) contain signals facilitating nucleocytoplasmic shuttling, potentially involved in suppressing host defenses or modulating cellular machinery [6].

Genomic Organization of RNA 3 in Plant Viruses

RNA 3 is a critical component in the multipartite genomes of numerous plant virus families, typically encoding the proteins directly responsible for intra- and intercellular movement and encapsidation.

Dual Coding Regions: Movement Protein (MP) and Coat Protein (CP) Genes

The hallmark genomic organization of RNA 3 is the presence of two primary open reading frames (ORFs):

  • 5'-Proximal Movement Protein (MP) ORF: This ORF is located near the 5' end of RNA 3 and encodes the movement protein. The MP is translated directly from the genomic RNA. Its sequence and functional characteristics determine the movement strategy (vRNP vs. tubule-guided virion transport). For example:
  • TMV (monopartite, but MP analogous): MP ORF is 5'-proximal on the single genomic RNA.
  • AMV (Alfamovirus, Bromoviridae): RNA 3 encodes P3 (MP) in the 5' ORF and CP in the 3' ORF [5] [26].
  • Apple mosaic virus (Ilarvirus, Bromoviridae): RNA 3 (2056 nt) contains a 5' ORF for a ~32.4 kDa protein (putative MP) and a 3' ORF for the CP [5].
  • Potato mop-top virus (Pomovirus, Virgaviridae): RNA 3 (2315 nt) contains an ORF for the coat protein readthrough domain (CP-RT) essential for movement, functionally analogous to an MP [2].
  • Comoviruses (e.g., CPMV): RNA 2 encodes the MPs (DGB proteins), while RNA 3 encodes the large and small CP subunits. However, CP is often required for long-distance movement in viruses using vRNP transport.
  • 3'-Proximal Coat Protein (CP) ORF: Positioned downstream of the MP ORF, this ORF encodes the coat protein. The CP is crucial for virion assembly, vector transmission, and often long-distance movement within the phloem. In viruses utilizing tubule-guided movement (Comoviridae, some Bromoviridae like AMV), the CP is an essential component of the movement complex, as virions pass through the MP tubules. In vRNP-transporting viruses (e.g., TMV), CP is dispensable for cell-to-cell movement but essential for long-distance spread and encapsidation. The CP ORF is frequently expressed via a subgenomic RNA.

Table 2: Genomic Organization Strategies of RNA 3 in Representative Plant Viruses

Virus FamilyRepresentative VirusRNA 3 Size (nt)5' ORF Product (Size)3' ORF Product (Size)Expression Mechanism of 3' ORFMovement Strategy Linked to CP Requirement
Bromoviridae (Alfamovirus)Alfalfa mosaic virus (AMV)~2200P3 (MP, ~32 kDa)Coat Protein (CP, ~24 kDa)Subgenomic RNA 4 (sgRNA4)Tubule-guided Virion Transport (CP essential)
Bromoviridae (Ilarvirus)Apple mosaic virus (ApMV)2056MP (~32.4 kDa)Coat Protein (CP)Subgenomic RNA (presumed)Presumed Tubule-guided Virion Transport (CP essential) [5]
Virgaviridae (Pomovirus)Potato mop-top virus (PMTV)2315Coat Protein (CP, 20K)CP Readthrough Domain (47K)Readthrough of Amber Stop CodonUnknown mechanism, CP-RT essential [2]
Tombusviridae (Tombusvirus)Not typically RNA 3 viruses-----
Tobamovirus (Reference)Tobacco mosaic virus (TMV)~6400 (monopartite)126/183 kDa (Rep)30 kDa MP / 17.5 kDa CPSubgenomic RNAs (sgRNA for MP & CP)vRNP (CP dispensable for cell-cell)

Role of Subgenomic RNA in CP Expression

Due to the polycistronic nature of RNA 3 (encoding both MP and CP), and the general limitation of eukaryotic ribosomes to translate only the 5'-proximal ORF efficiently, viruses employ specific strategies to express the downstream CP ORF. The predominant mechanism is the production of a subgenomic RNA (sgRNA).

  • Subgenomic RNA Synthesis: During viral replication, the viral RNA-dependent RNA polymerase (RdRp) initiates synthesis internally on the genomic (-) strand RNA template, often at specific subgenomic promoters. This results in the generation of a shorter, 3'-coterminal (+) strand sgRNA corresponding precisely to the 3' end of the genomic RNA, including the CP ORF at its 5' end. For example:
  • AMV/Alfamoviruses & Ilarviruses: Produce subgenomic RNA 4 (sgRNA4), which serves as the monocistronic mRNA for the CP [5] [6]. The genomic RNA 3 serves as the mRNA for the MP (P3).
  • TMV/Tobamoviruses: Although monopartite, they utilize sgRNAs for expressing internal ORFs, including those for MP and CP. The genomic RNA encodes the replicase, sgRNA1 encodes the MP (30K), and sgRNA2 encodes the CP.
  • Potato virus X (PVX, not RNA 3 virus but illustrative): Uses a triple gene block (TGB) on genomic RNA for movement, with CP expressed from an sgRNA.
  • Functional Significance: The use of sgRNA allows for:
  • Differential Temporal and Spatial Expression: The MP is often required earlier during infection for initial cell-to-cell spread from the infection site. CP is needed later for encapsidation, long-distance movement, and vector transmission. Genomic RNA translation produces MP early, while sgRNA production ramps up later to provide high levels of CP mRNA.
  • Regulated Stoichiometry: The relative amounts of MP and CP needed are different. Independent transcription/translation control via genomic RNA and sgRNAs allows the virus to optimize the production ratios of these proteins.
  • Overcoming Translational Constraints: It solves the problem of expressing a downstream ORF in a eukaryotic translation system. The sgRNA places the CP start codon in an optimal 5'-proximal position for efficient ribosome scanning and initiation.

Properties

CAS Number

156289-30-4

Product Name

RNA 3 movement protein

Molecular Formula

C8H6N2O2

Synonyms

RNA 3 movement protein

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